molecular formula C18H15F2NO3S2 B11447113 4-(4-Fluorobenzenesulfonyl)-2-(4-fluorophenyl)-5-(propylsulfanyl)-1,3-oxazole

4-(4-Fluorobenzenesulfonyl)-2-(4-fluorophenyl)-5-(propylsulfanyl)-1,3-oxazole

Cat. No.: B11447113
M. Wt: 395.4 g/mol
InChI Key: HGCYSEXWPDONBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Fluorobenzenesulfonyl)-2-(4-fluorophenyl)-5-(propylsulfanyl)-1,3-oxazole is a complex organic compound characterized by its unique structure, which includes fluorinated benzene rings, a sulfonyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorobenzenesulfonyl)-2-(4-fluorophenyl)-5-(propylsulfanyl)-1,3-oxazole typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 4-fluorobenzenesulfonyl chloride, which is then reacted with other reagents to form the desired oxazole compound. Common reaction conditions include the use of solvents like dichloromethane and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorobenzenesulfonyl)-2-(4-fluorophenyl)-5-(propylsulfanyl)-1,3-oxazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(4-Fluorobenzenesulfonyl)-2-(4-fluorophenyl)-5-(propylsulfanyl)-1,3-oxazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(4-Fluorobenzenesulfonyl)-2-(4-fluorophenyl)-5-(propylsulfanyl)-1,3-oxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Fluorobenzenesulfonyl)butanoic acid
  • 1-(4’-Fluorobenzenesulfonyl)-4-nitro-1H-indole
  • 3-(4-Fluorobenzenesulfonyl)-1-(4-fluorophenyl)propan-1-one

Uniqueness

Compared to similar compounds, 4-(4-Fluorobenzenesulfonyl)-2-(4-fluorophenyl)-5-(propylsulfanyl)-1,3-oxazole stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential for further research and development.

Properties

Molecular Formula

C18H15F2NO3S2

Molecular Weight

395.4 g/mol

IUPAC Name

2-(4-fluorophenyl)-4-(4-fluorophenyl)sulfonyl-5-propylsulfanyl-1,3-oxazole

InChI

InChI=1S/C18H15F2NO3S2/c1-2-11-25-18-17(26(22,23)15-9-7-14(20)8-10-15)21-16(24-18)12-3-5-13(19)6-4-12/h3-10H,2,11H2,1H3

InChI Key

HGCYSEXWPDONBL-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=C(N=C(O1)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.